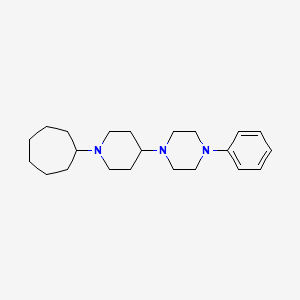![molecular formula C41H30N2O9 B10884049 2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of [1,2,5]oxadiazolo[3,4-b]pyrazines, which are of interest due to their promising photophysical and electrochemical properties.
- It has potential applications in various electronic devices and materials.
- The compound results from the unexpected interaction of 2’-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-N,N-diphenyl-[1,1’-biphenyl]-4-amine with 2-cyanoacetic acid under basic conditions .
Preparation Methods
- The synthetic route involves the interaction of the starting materials mentioned above.
- Reaction conditions include basic conditions and the use of 2-cyanoacetic acid.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include those suitable for nucleophilic aromatic substitution (S~N~Ar) reactions.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry, this compound may serve as a building block for designing new materials.
- In biology, it could be explored for its interactions with biological targets.
- In medicine, potential therapeutic applications might emerge.
- In industry, it could contribute to the development of organic semiconductors.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved are subject to further research.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, exploring related structures (such as bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]borane or 2-(biphenyl-4-yl)propionic acid) could highlight its uniqueness .
Remember that further research and experimental studies are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C41H30N2O9 |
|---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 1,3-dioxo-2-[2-oxo-2-[[2-oxo-2-[2-oxo-2-(4-phenylphenyl)ethoxy]ethyl]amino]ethyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C41H30N2O9/c44-35(30-15-11-28(12-16-30)26-7-3-1-4-8-26)24-51-38(47)22-42-37(46)23-43-39(48)33-20-19-32(21-34(33)40(43)49)41(50)52-25-36(45)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-21H,22-25H2,(H,42,46) |
InChI Key |
JONRWXBPXIZSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide](/img/structure/B10883970.png)
![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)
![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)

![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)

![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)

![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
